N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide
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Overview
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a palladium-catalyzed cross-coupling reaction.
Introduction of the hydroxyethyl group: The intermediate is then reacted with an appropriate hydroxyethylating agent under basic conditions to introduce the hydroxyethyl group.
Attachment of the benzamide moiety: Finally, the hydroxyethylated intermediate is coupled with 2-(methylsulfanyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, tosylates, under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, this compound can be explored for its potential as a therapeutic agent, particularly in the development of new antibacterial or anticancer drugs.
Material Science: The unique electronic properties of the furan and thiophene rings make this compound a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide is likely to involve multiple molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It could influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
Structural Uniqueness: The combination of furan, thiophene, and benzamide moieties in a single molecule is relatively rare, providing a unique scaffold for drug development.
Biological Activity: The compound’s ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile candidate for research and development.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-23-15-7-3-2-5-12(15)18(21)19-11-13(20)16-8-9-17(24-16)14-6-4-10-22-14/h2-10,13,20H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQIJOJSDQEELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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